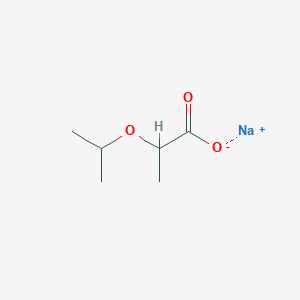

Sodium 2-isopropoxypropanoate

Description

Sodium 2-isopropoxypropanoate is an organic sodium salt with the molecular formula C6H11NaO3. It is known for its versatility and is used in various scientific applications. The compound is characterized by its unique structure, which includes an isopropoxy group attached to a propanoate backbone.

Properties

IUPAC Name |

sodium;2-propan-2-yloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-4(2)9-5(3)6(7)8;/h4-5H,1-3H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHTUQVSWKPSEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-isopropoxypropanoate can be synthesized through the reaction of 2-isopropoxypropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the sodium salt and water:

C6H12O3+NaOH→C6H11NaO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-isopropoxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.

Oxidation Reactions: Under specific conditions, the compound can undergo oxidation, leading to the formation of corresponding carboxylates.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted propanoates can be formed.

Oxidation Products: Oxidation typically results in the formation of carboxylate salts.

Scientific Research Applications

Sodium 2-isopropoxypropanoate is utilized in several scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays and as a buffer component in biological experiments.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

Industry: It finds applications in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-isopropoxypropanoate involves its interaction with specific molecular targets. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The isopropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

- Sodium 2-methoxypropanoate

- Sodium 2-ethoxypropanoate

- Sodium 2-butoxypropanoate

Comparison: Sodium 2-isopropoxypropanoate is unique due to its isopropoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the steric hindrance provided by the isopropoxy group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

Sodium 2-isopropoxypropanoate is a chemical compound that has garnered attention for its potential biological activities. This compound is a sodium salt of 2-isopropoxypropanoic acid, which may exhibit various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound may influence biological systems through several mechanisms:

- Antimicrobial Activity : Similar compounds have shown promising results in combatting microbial infections. The presence of the isopropoxy group may enhance membrane permeability, allowing for better interaction with microbial cells.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways involved in cell survival and growth.

Pharmacological Effects

-

Antimicrobial Effects :

- Studies suggest that this compound could inhibit the growth of various pathogens. For example, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

-

Anticancer Effects :

- Preliminary data indicate that this compound may induce cytotoxicity in cancer cell lines. The compound could activate caspase pathways leading to apoptosis, as seen in various anticancer agents.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus pneumoniae | 50 |

| Escherichia coli | >200 |

Study on Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound reduced cell viability significantly at concentrations above 100 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis, characterized by increased levels of cleaved caspases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 120 | Apoptosis via caspase activation |

| MCF-7 | 110 | Apoptosis via caspase activation |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of sodium 2-isopropoxypropanoate in synthetic chemistry research?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, focusing on characteristic peaks for the isopropoxy and propanoate groups.

- Employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate C=O stretching at ~1600 cm⁻¹).

- Quantify purity via high-performance liquid chromatography (HPLC) with a polar stationary phase, calibrated against a reference standard.

- Report experimental conditions (e.g., solvent, temperature) and replicate analyses to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C, 60°C).

- Monitor degradation over time using UV-Vis spectroscopy (absorbance changes) or mass spectrometry (fragmentation patterns).

- Apply kinetic modeling (e.g., zero-/first-order kinetics) to derive rate constants and activation energy.

- Include inert atmosphere (N₂/Ar) controls to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in polar aprotic solvents be resolved?

Methodological Answer:

- Conduct systematic solubility studies using standardized solvent purity (e.g., anhydrous DMSO, DMF) and controlled humidity.

- Compare results via van’t Hoff analysis (lnS vs. 1/T) to identify thermodynamic inconsistencies.

- Characterize solvated forms with single-crystal X-ray diffraction to detect solvent-specific polymorphs.

- Address discrepancies by replicating protocols from prior studies and reporting deviations (e.g., agitation methods, equilibration time) .

Q. What strategies are effective for elucidating this compound’s role in catalytic systems where mechanistic pathways are unclear?

Methodological Answer:

- Use isotopic labeling (e.g., ¹⁸O in propanoate) to trace oxygen transfer pathways in catalytic cycles.

- Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps.

- Combine DFT calculations (e.g., Gibbs free energy profiles) with in situ Raman spectroscopy to correlate theoretical and experimental intermediates.

- Validate hypotheses via stoichiometric control experiments to isolate individual reaction steps .

Q. How should researchers address inconsistencies in reported toxicity profiles of this compound in biological assays?

Methodological Answer:

- Standardize cell culture conditions (e.g., passage number, media composition) and exposure durations.

- Include positive/negative controls (e.g., sodium dodecyl sulfate for membrane disruption) to benchmark cytotoxicity.

- Quantify intracellular sodium ion flux using fluorescence microscopy with Na⁺-sensitive probes (e.g., SBFI-AM).

- Perform meta-analysis of existing data to identify confounding variables (e.g., endotoxin contamination, assay interference) .

Methodological Frameworks for Data Interpretation

Table 1: Key considerations for reconciling contradictory results in this compound studies.

Guidance for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.